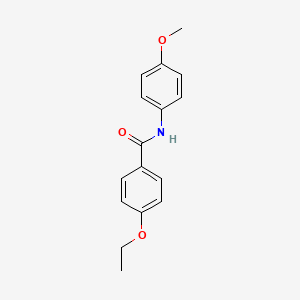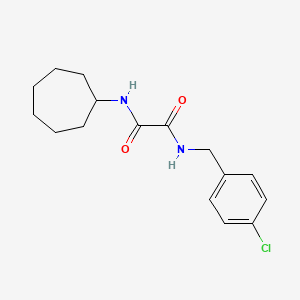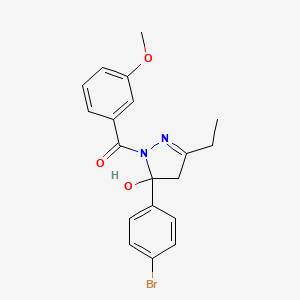
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as BNTX, is a chemical compound that belongs to the family of benzamides. It is a potent and selective antagonist of the neurotensin receptor, which plays an important role in the regulation of neurotransmitter release, pain perception, and feeding behavior. BNTX has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and addiction.
Mécanisme D'action
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a potent and selective antagonist of the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Neurotensin is a neuropeptide that is involved in the regulation of neurotransmitter release, pain perception, and feeding behavior. By blocking the neurotensin receptor, N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide reduces the activity of the mesolimbic dopamine system, which is implicated in the reward pathway and addiction.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the reward pathway and addiction. This reduction in dopamine release is thought to underlie the ability of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide to block the behavioral effects of drugs of abuse, such as cocaine and amphetamine. N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the symptoms of schizophrenia and depression in animal models, although the precise mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is its potent and selective antagonism of the neurotensin receptor, which makes it a valuable tool for studying the role of neurotensin in various physiological and pathological processes. However, one limitation of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the high cost of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide may limit its use in some laboratories.
Orientations Futures
There are several potential future directions for research on N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. One area of interest is the role of neurotensin in the regulation of feeding behavior and energy metabolism, which has implications for the development of new treatments for obesity and metabolic disorders. Another area of interest is the potential therapeutic applications of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves a series of chemical reactions that lead to the formation of the final product. The first step involves the reaction of 4-butylphenylboronic acid with 2-nitrobenzaldehyde in the presence of a palladium catalyst to form the corresponding aryl ketone. The aryl ketone is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl chloride derivative, which is then reacted with 6-hydroxychromone in the presence of a base to form N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and addiction. In preclinical studies, N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to block the behavioral effects of drugs of abuse, such as cocaine and amphetamine, and to reduce the symptoms of schizophrenia and depression in animal models. N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the reward pathway and addiction.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-3-4-13-5-7-15(8-6-13)21-19(23)17-12-14-11-16(22(25)26)9-10-18(14)27-20(17)24/h5-12H,2-4H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINYAOIUVZTYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)

![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)


![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5059326.png)
![bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5059334.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5059345.png)
![3-[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5059359.png)
